(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid
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Overview
Description
“(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” is an organic compound that falls under the category of carboxylic compounds and derivatives . It has a molecular formula of C14H17NO4 and a molecular weight of 263.28900 .
Molecular Structure Analysis
The molecular structure of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 263.11600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid” include a molecular weight of 263.28900 and a molecular formula of C14H17NO4 . The compound’s density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Protective Group Applications
Selective Deprotection of N-Boc Catalyzed by Silica Gel
The tert-butoxycarbonyl (Boc) group is extensively used in organic synthesis as a protective group for amines and amino acids. A novel method for the deprotection of the N-Boc group using silica gel in refluxing toluene has been reported, showing high yields and the ability to deprotect N-Boc protected indoline and benzylamine efficiently (Z. Min, 2007).
Synthesis of Complex Molecules
Efficient Synthesis of Spirocyclic Oxindole Analogue
An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue, incorporating the tert-butoxycarbonyl protected indoline, has been described. This process involves key steps like dianion alkylation and demonstrates the utility of Boc-protected indoline in constructing complex molecular architectures (Dawei Teng et al., 2006).
Novel Tert-butoxycarbonylation Reagent
The use of Boc-protected indoline derivatives in tert-butoxycarbonylation reactions for acidic proton-containing substrates has been explored, offering a chemoselective and high-yield method under mild conditions for modifying phenols, amines, and carboxylic acids (Yukako Saito et al., 2006).
Advanced Material and Method Development
Photocatalytic Dearomative [2 + 2] Cycloaddition
Boc-protected indoline-2-carboxyesters have been identified as suitable motifs for visible-light mediated intermolecular [2 + 2] cycloaddition reactions with alkenes. This showcases the application of Boc-protected indoline in constructing sp3-rich cyclobutane-fused scaffolds, which are valuable in drug discovery and development (Martins S Oderinde et al., 2020).
Cytotoxicity Studies
Research has investigated the structural influence of indole C5-N-substituents on the cytotoxicity of seco-duocarmycin analogs, utilizing tert-butoxycarbonyl-protected indoline derivatives. This highlights the role of Boc-protected indoline in medicinal chemistry for the development of potential therapeutic agents (Taeyoung Choi & E. Ma, 2011).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNUMLEACJFME-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373160 |
Source
|
Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid | |
CAS RN |
144069-67-0 |
Source
|
Record name | (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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